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Dihydro-5-methyl-5-pentylfuran-2(3H)-one - 52908-82-4

Dihydro-5-methyl-5-pentylfuran-2(3H)-one

Catalog Number: EVT-14075801
CAS Number: 52908-82-4
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dihydro-5-methyl-5-pentylfuran-2(3H)-one is a chemical compound known for its significant role in flavor and aroma profiles, particularly in food science. This compound, also referred to as dihydro-5-pentyl-2(3H)-furanone, is recognized for its creamy and milky flavor characteristics, making it valuable in the food industry for enhancing sensory attributes. It is classified under the category of furanones, which are cyclic compounds containing a furan ring and a carbonyl group.

Source and Classification

Dihydro-5-methyl-5-pentylfuran-2(3H)-one can be sourced from various natural products, particularly through the thermal treatment of certain food matrices. It is classified as a volatile organic compound and belongs to the broader class of furan derivatives. Its presence has been noted in various food products, including dairy and tea, contributing to their unique flavors .

Synthesis Analysis

Methods

The synthesis of dihydro-5-methyl-5-pentylfuran-2(3H)-one can be achieved through several methods, primarily involving thermal processes that promote the formation of furanones from precursors such as fatty acids or other carbonyl compounds. One notable method includes the heating of milk or cream, which can lead to the formation of this compound as a result of Maillard reactions and lipid oxidation.

Technical Details

The synthesis often requires precise control over temperature and time to optimize yield and flavor profile. For instance, studies have indicated that heating at specific temperatures (e.g., around 180 °C) for a defined duration (e.g., 20 minutes) can maximize the intensity of desirable volatile compounds while minimizing degradation .

Molecular Structure Analysis

Structure

Dihydro-5-methyl-5-pentylfuran-2(3H)-one has a molecular formula of C₁₁H₂₁O₂ and features a furan ring with additional methyl and pentyl groups attached. The structure can be represented as follows:

C11H20O2\text{C}_{11}\text{H}_{20}\text{O}_{2}

Data

The compound exhibits a specific retention index when analyzed via gas chromatography, which is essential for its identification in complex mixtures. The retention index for dihydro-5-methyl-5-pentylfuran-2(3H)-one has been documented in various studies, aiding in its characterization during analytical procedures .

Chemical Reactions Analysis

Reactions

Dihydro-5-methyl-5-pentylfuran-2(3H)-one undergoes several chemical reactions typical of furanones, including nucleophilic additions and oxidation reactions. These reactions can lead to the formation of various derivatives that may possess different sensory properties.

Technical Details

In food chemistry, the stability of this compound under different processing conditions (such as heat and pH variations) is crucial. Understanding these reactions helps in optimizing food formulations to retain desirable flavors while ensuring safety and quality .

Mechanism of Action

Process

The mechanism by which dihydro-5-methyl-5-pentylfuran-2(3H)-one contributes to flavor involves its interaction with olfactory receptors in humans. Upon consumption, the volatile compounds are released and detected by sensory receptors, leading to flavor perception.

Data

Physical and Chemical Properties Analysis

Physical Properties

Dihydro-5-methyl-5-pentylfuran-2(3H)-one is typically a colorless to pale yellow liquid with a pleasant aroma reminiscent of dairy products. Its boiling point and volatility make it suitable for use in flavoring applications.

Chemical Properties

The compound is stable under normal conditions but can degrade under extreme heat or prolonged exposure to air. Its solubility in various solvents (e.g., ethanol, water) varies, influencing its application in different food systems .

Applications

Dihydro-5-methyl-5-pentylfuran-2(3H)-one finds extensive applications in the food industry as a flavoring agent. It is particularly useful in dairy products, baked goods, and beverages where creamy flavors are desired. Additionally, its role in enhancing sensory attributes makes it valuable for product development in both commercial and artisanal food contexts.

Biosynthetic Pathways and Precursor Dynamics

Terpenoid-Derived Biosynthesis Mechanisms in Plant Systems

Dihydro-5-methyl-5-pentylfuran-2(3H)-one is a cyclic γ-lactone structurally related to terpenoid-derived volatiles. In plants, its biosynthesis intersects with the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which generate universal terpenoid precursors. The MVA pathway in the cytosol/endoplasmic reticulum synthesizes isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) from acetyl-CoA, while the plastid-localized MEP pathway produces these precursors from pyruvate and glyceraldehyde-3-phosphate [1] [4] [9]. Limited metabolic crosstalk occurs between these compartments, enabling mixed-origin terpenoids [4] [7].

Table 1: Key Enzymes in Terpenoid Precursor Pathways Relevant to Lactone Synthesis

EnzymePathwaySubcellular LocationFunctionRelevance to Lactones
HMGRMVAEndoplasmic reticulumCatalyzes HMG-CoA → mevalonate (rate-limiting)Supplies precursors for sesquiterpenes
DXSMEPPlastidCondenses pyruvate + GAP → DXPDrives monoterpene-derived metabolites
IPP isomeraseBothCytosol/plastidConverts IPP ↔ DMAPPBalances precursor pools
Terpene synthases (TPS)DownstreamMultipleCyclizes prenyl diphosphatesForms terpene backbones for oxidation

Downstream, sesquiterpenes (C15) from farnesyl diphosphate (FPP) undergo oxidative modifications via cytochrome P450 enzymes (e.g., CYP71, CYP99 families), yielding oxygenated intermediates. These are processed by dehydrogenases (e.g., short-chain dehydrogenases/reductases) to form γ-lactone rings—a structural hallmark of dihydro-5-methyl-5-pentylfuran-2(3H)-one. Artemisia annua and Mentha species exemplify plants where similar lactonization mechanisms occur [4] [9]. Environmental stressors (e.g., herbivory) upregulate these pathways via jasmonate signaling, enhancing lactone production as part of indirect defense responses [1].

Lipid Oxidation Pathways in Aroma Compound Formation

In animal-derived foods, dihydro-5-methyl-5-pentylfuran-2(3H)-one arises from thermal oxidation of phospholipids and triglycerides. Unsaturated fatty acids—notably oleic (C18:1), linoleic (C18:2), and arachidonic (C20:4) acids—are key precursors. During cooking or fermentation, these lipids degrade via:

  • Autoxidation: Radical-mediated chain reactions initiated at bis-allylic sites (e.g., C11 of linoleic acid), forming hydroperoxides [8].
  • Thermal cleavage: Hydroperoxides decompose at ≥140°C into alkoxy radicals, which fragment into volatile aldehydes, alcohols, and lactones [2] [5].

Table 2: Lipid Sources and Key Volatiles in Food Systems

Lipid SourceFatty Acid ProfileKey Aroma Compounds GeneratedFormation Pathway
Egg yolk phospholipidsHigh oleic, arachidonic1-Octen-3-one, dihydrofuranonesAlkoxy radical fragmentation
Beef intramuscular fatOleic, stearic, palmiticHexanal, nonanal, γ-lactonesβ-Scission of hydroperoxides
Preserved duck egg yolkPUFA-rich triglycerides(E)-2-Nonenal, benzene derivatives, lactonesEnzymatic oxidation + thermal degradation

In preserved duck eggs, lipidomics reveals that phosphatidylethanolamines (PEs) and triacylglycerols (TGs) containing C18:1/C20:4 are primary precursors. During pickling, phospholipase A2 hydrolysis releases free fatty acids, which oxidize into 9- or 13-hydroperoxides. These decompose into C9 or C13 carbonyls (e.g., 2,4-decadienal), which cyclize via nucleophilic acyl substitution to form the pentyl-substituted γ-lactone [5] [8]. This pathway dominates in lipid-rich matrices like meats and dairy, contributing buttery, creamy notes.

Enzymatic Cyclization of Fatty Acid Derivatives

Enzymatic cyclization furnishes the γ-lactone core through three mechanisms:

  • Baeyer-Villiger oxidation: Microbial cytochrome P450s (e.g., CYP52 from Candida) oxidize ketones derived from fatty acid β-oxidation to esters, which lactonize spontaneously. Though more common in microbes, analogous plant P450s exist [9].
  • Aldehyde dehydrogenation: Medium-chain aldehydes (e.g., 5-hydroxynonanal) from lipid peroxidation are dehydrogenated by alcohol dehydrogenases (ADHs) or aldehyde dehydrogenases (ALDHs) to hydroxy acids. Intramolecular esterification then yields dihydrofuran-2(3H)-ones [5] [10].
  • Photodecarboxylation: In algae, fatty acid photodecarboxylases (CvFAP) convert C12-C22 fatty acids to alkanes/alkenes using blue light. Minor side products include γ-lactones from δ-keto acids [10].

Table 3: Enzymes Catalyzing Lactone Formation from Fatty Acids

Enzyme ClassExample EnzymesSubstrate SpecificityCatalytic Mechanism
Cytochrome P450sCYP71 (plants), CYP52 (yeast)Long-chain aldehydes/ketonesBaeyer-Villiger oxidation → esterification
Old Yellow Enzymes (OYE)NemA, XenAα,β-Unsaturated carbonylsReductive cleavage + cyclization
Fatty acid decarboxylasesOleTJE, CvFAPC12-C22 free fatty acidsRadical-based decarboxylation

Kinetic studies show OleTJE (a bacterial P450) decarboxylates palmitic acid to 1-pentadecene but produces trace γ-lactones from δ-hydroxy acids. Efficiency increases when paired with alcohol dehydrogenases in engineered cascades [10]. In plants, BAHD acyltransferases esterify terpene-alcohol intermediates, which cyclize via intramolecular nucleophilic attack—a route implicated in Nicotiana lactone biosynthesis [4] [7].

Properties

CAS Number

52908-82-4

Product Name

Dihydro-5-methyl-5-pentylfuran-2(3H)-one

IUPAC Name

5-methyl-5-pentyloxolan-2-one

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-3-4-5-7-10(2)8-6-9(11)12-10/h3-8H2,1-2H3

InChI Key

QVWSNRKWLGEXCT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(CCC(=O)O1)C

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